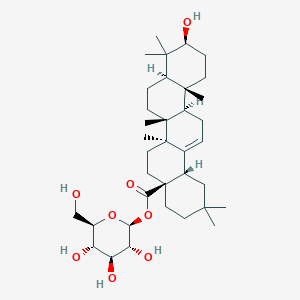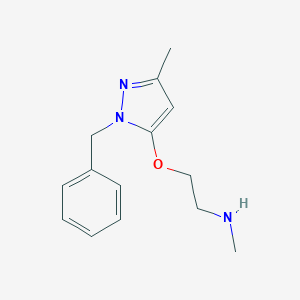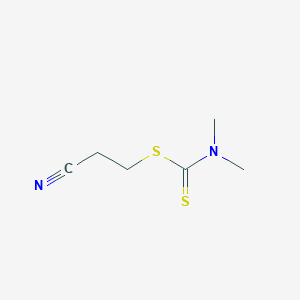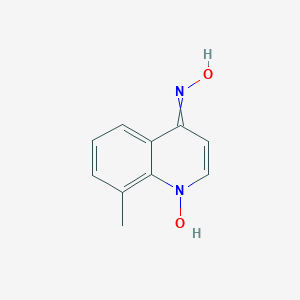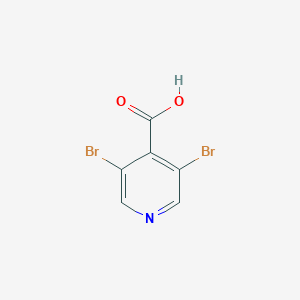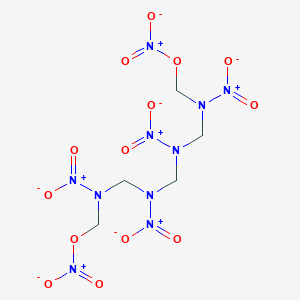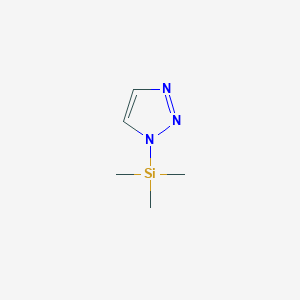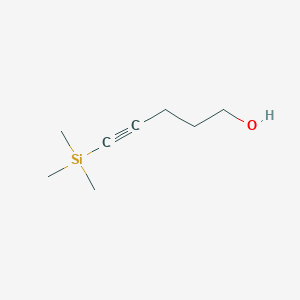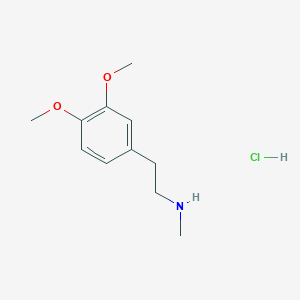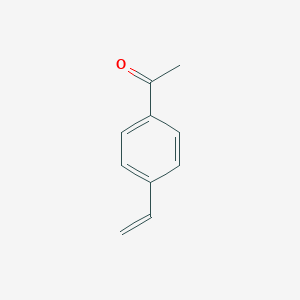
1-(4-乙烯基苯基)乙酮
描述
Synthesis Analysis
The synthesis of derivatives similar to 1-(4-Vinylphenyl)ethanone, such as 1-(4-hexyloxy-3-hydroxyphenyl)ethanone, can involve reactions like the nickel-modified Ullmann reaction. These procedures may yield unexpected by-products, showcasing the complexity of synthesizing specific aromatic ketones (Manzano, Baggio, & Cukiernik, 2015). Another synthesis route involves the reductive acetylation of oximes mediated by iron(II) acetate, demonstrating the versatility of synthetic methods for generating vinyl phenyl ketones (Tang et al., 2014).
Molecular Structure Analysis
The molecular structure of derivatives like 1-(4-hexyloxy-3-hydroxyphenyl)ethanone has been elucidated through crystallographic analysis, revealing details about bond lengths, angles, and supramolecular architecture. Such analyses are crucial for understanding the reactivity and physical properties of these compounds (Manzano et al., 2015).
Chemical Reactions and Properties
1-(4-Vinylphenyl)ethanone and its derivatives participate in various chemical reactions, including palladium-catalyzed conjugate additions and acid-catalyzed polymerizations. These reactions are essential for modifying the compound's chemical structure for specific applications, such as the synthesis of organosoluble poly(phenylene vinylene) (Song et al., 2011; Tipirneni et al., 2018).
Physical Properties Analysis
The physical properties of 1-(4-Vinylphenyl)ethanone derivatives, including their crystal structures and thermal behaviors, have been studied to understand their stability, phase transitions, and potential applications in materials science. These studies involve differential scanning calorimetry, Raman spectroscopy, and X-ray diffraction to assess the polymorphism and phase behavior of these compounds (Suarez et al., 2017).
Chemical Properties Analysis
The chemical properties of 1-(4-Vinylphenyl)ethanone derivatives, such as reactivity, electrophilicity, and potential as precursors for further chemical transformations, are influenced by their molecular structure. Studies focusing on the electronic structure, including HOMO-LUMO analysis and molecular docking studies, provide insights into the reactivity and potential applications of these compounds in various fields (Mary et al., 2015).
科学研究应用
合成N-乙酰烯酰胺:1-(4-溴苯基)乙酮,与1-(4-乙烯基苯基)乙酮相关的化合物,通过铁(II)醋酸介导的氧肟还原乙酰化反应用于合成N-乙酰烯酰胺 (Tang et al., 2014)。
相平衡研究:在甲醇或正丙醇等溶剂中确定了1-(4-硝基苯基)乙酮的三元相平衡,这对于了解其溶解度和分离过程至关重要 (Li et al., 2019)。
药物解毒中的机械化学:机械化学已应用于含有1-(4-异丁基苯基)乙酮等化合物的过期药物的解毒 (Andini et al., 2012)。
光物理特性表征:研究了使用1-(4-乙烯基苯基)乙酮合成的化合物的光物理性质,突出了其在材料科学中的潜力 (Pye et al., 2010)。
有机合成中的氧化环化反应:1-(4-硝基苯基)乙酮已用于微波辅助的基于三价锰醋酸盐的氧化环化反应,展示了其在有机合成中的实用性 (Curti et al., 2009)。
新型苯乙烯聚合物的开发:使用1-(4-乙烯基苯基)乙酮衍生物对新型苯乙烯聚合物的合成、表征和生物活性进行了研究,展示了其在聚合物科学中的应用 (Erol et al., 2013)。
光去保护基:1-(2-羟基烷基)苯基)乙酮,一种衍生物,已用作合成化学中羧酸的光去保护基 (Atemnkeng et al., 2003)。
微波辅助合成:探索了使用1-(4-乙烯基苯基)乙酮衍生物的微波辅助合成技术,以促进环保化学反应 (Soares et al., 2015)。
酮的对映选择性还原:该化合物已用于酮的不对称还原研究,这在手性合成领域中具有重要意义 (Thvedt et al., 2011)。
光催化氧化芳基化:1-(4-乙烯基苯基)乙酮参与了在氧气条件下的光催化氧化芳基化过程,突出了其在高级有机反应中的作用 (Bu et al., 2015)。
安全和危害
The safety data sheet for “1-(4-Vinylphenyl)ethanone” indicates that it is a combustible liquid and may be harmful if swallowed . It can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces . It is also advised to avoid breathing in the mist or vapors and to use only outdoors or in a well-ventilated area .
属性
IUPAC Name |
1-(4-ethenylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-3-9-4-6-10(7-5-9)8(2)11/h3-7H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXVSRDSYNPSAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26836-91-9 | |
| Record name | Ethanone, 1-(4-ethenylphenyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26836-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20447953 | |
| Record name | p-methylcarbonylstyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Vinylphenyl)ethanone | |
CAS RN |
10537-63-0 | |
| Record name | p-methylcarbonylstyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


